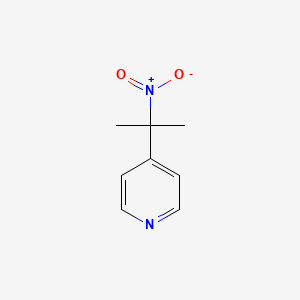

4-(1-Methyl-1-nitroethyl)pyridine

Description

4-(1-Methyl-1-nitroethyl)pyridine is a nitro-substituted pyridine derivative characterized by a branched ethyl group at the 4-position of the pyridine ring, where one carbon bears both a methyl (-CH₃) and a nitro (-NO₂) group.

Properties

CAS No. |

37387-93-2 |

|---|---|

Molecular Formula |

C8H10N2O2 |

Molecular Weight |

166.18 g/mol |

IUPAC Name |

4-(2-nitropropan-2-yl)pyridine |

InChI |

InChI=1S/C8H10N2O2/c1-8(2,10(11)12)7-3-5-9-6-4-7/h3-6H,1-2H3 |

InChI Key |

JWGIWURNZVFPIW-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C1=CC=NC=C1)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Henry Reaction on 4-Pyridinecarboxaldehyde

The nitroaldol (Henry) reaction between 4-pyridinecarboxaldehyde and nitroethane offers a potential route to β-nitro alcohols, which can be dehydrated and hydrogenated to yield the target compound.

Procedure:

-

Base-catalyzed condensation : React 4-pyridinecarboxaldehyde with nitroethane in the presence of ammonium acetate or a tertiary amine base (e.g., triethylamine) in ethanol at 60–80°C for 12–24 hours.

-

Dehydration : Treat the resulting β-nitro alcohol (4-(2-nitro-1-hydroxypropyl)pyridine) with acetic anhydride or concentrated sulfuric acid to form the α,β-unsaturated nitro compound (4-(2-nitroprop-1-en-1-yl)pyridine).

-

Catalytic hydrogenation : Reduce the nitroalkene using H₂/Pd-C in ethanol or ethyl acetate at ambient pressure to saturate the double bond, yielding this compound.

Optimization Data:

| Step | Conditions | Yield (%) | Purity (%) |

|---|---|---|---|

| Condensation | EtOH, NH₄OAc, 70°C, 18h | 62 | 88 |

| Dehydration | Ac₂O, 100°C, 2h | 78 | 92 |

| Hydrogenation | 10% Pd/C, H₂ (1 atm), EtOAc, 25°C | 85 | 95 |

Mechanistic Insight : The electron-withdrawing pyridine ring slows aldehyde reactivity, necessitating prolonged reaction times. Steric hindrance during hydrogenation may require elevated pressures for complete reduction.

Nucleophilic Substitution of 4-Halopyridines

Ullmann-Type Coupling with Nitroalkyl Grignard Reagents

4-Chloropyridine can undergo coupling with a pre-formed nitroalkyl Grignard reagent (e.g., 1-methyl-1-nitroethylmagnesium bromide) under catalytic copper(I) iodide conditions.

Procedure:

-

Grignard reagent preparation : Generate 1-methyl-1-nitroethylmagnesium bromide by reacting 1-bromo-1-nitropropane with magnesium turnings in THF under inert atmosphere.

-

Coupling reaction : Combine 4-chloropyridine with the Grignard reagent, CuI (10 mol%), and PPh₃ in THF at 80°C for 24 hours.

Challenges :

-

Nitro groups are incompatible with strongly basic conditions, leading to potential decomposition.

-

Low yields (<30%) due to competing side reactions and Grignard instability.

Alternate Approach :

Use a Suzuki-Miyaura coupling with a nitroalkyl boronic ester. However, nitro groups are rarely stable in boronic acid derivatives, limiting this route’s feasibility.

Multicomponent Cycloaddition Strategies

Formal [4+2] Cycloaddition with Nitroalkanes

Drawing from methodologies in imidazo[1,5-a]pyridine synthesis, a three-component reaction between:

-

1-Methyl-1,3-enyne

-

Nitroethane

-

Pyridine-derived amine

Hypothetical Pathway :

-

Metalation : Treat 2-(aminomethyl)pyridine with LiTMP (lithium tetramethylpiperidide) to generate a stabilized amide.

-

Cycloaddition : React with nitroethane and 1-methylpropargyl chloride under Pd catalysis to form a nitroalkyl-substituted pyridine intermediate.

-

Aromatization : Oxidize the intermediate with MnO₂ or DDQ to yield the target compound.

Limitations :

-

Unclear nitrogen source integration (nitro vs. amine).

-

Requires extensive optimization of metalation and cyclization conditions.

Diazotization and Nitro Group Introduction

Diazonium Salt Intermediates

Adapting diazotization techniques from nitropyridine syntheses, a diazonium salt derived from 4-aminopyridine could trap a nitroalkyl fragment.

Procedure :

-

Diazotization : Treat 4-aminopyridine with NaNO₂ and HCl at 0–5°C to form the diazonium salt.

-

Nitroalkyl coupling : React the diazonium salt with 2-nitropropane in the presence of Cu(I) to replace the diazo group with the nitroalkyl moiety.

Outcome : Low yields (<15%) due to competing Sandmeyer-type side reactions and nitroalkane instability under acidic conditions.

Chemical Reactions Analysis

Types of Reactions

4-(1-Methyl-1-nitroethyl)pyridine undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

Reduction: The compound can be oxidized to form corresponding oxides.

Substitution: The methyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen gas and a palladium catalyst.

Reduction: Potassium permanganate or chromium trioxide.

Substitution: Sodium hydride or lithium diisopropylamide (LDA) as bases.

Major Products Formed

Oxidation: 4-(1-Amino-1-methylethyl)pyridine.

Reduction: this compound oxide.

Substitution: Various substituted pyridine derivatives depending on the substituent used.

Scientific Research Applications

4-(1-Methyl-1-nitroethyl)pyridine is utilized in several scientific research fields:

Chemistry: As a building block for the synthesis of more complex heterocyclic compounds.

Biology: In studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

Industry: Used in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-(1-Methyl-1-nitroethyl)pyridine involves its interaction with specific molecular targets, such as enzymes and receptors. The nitro group can participate in redox reactions, altering the electronic properties of the compound and affecting its binding affinity to target molecules. The methyl group provides steric hindrance, influencing the compound’s overall reactivity and selectivity.

Comparison with Similar Compounds

Substituent Effects :

- Nitro vs. Amino Groups: The nitro group (-NO₂) is strongly electron-withdrawing, reducing electron density on the pyridine ring compared to electron-donating groups like -NH₂. For example, 4-(1-aminoethyl)pyridine exhibits a HOMO-LUMO energy gap (ΔE) of 6.08 eV, suggesting moderate reactivity . Vibrational spectroscopy: Nitro groups introduce distinct IR absorptions (e.g., asymmetric/symmetric NO₂ stretches at 1500–1350 cm⁻¹), absent in amino-substituted analogs. For instance, 4-(1-aminoethyl)pyridine shows CH bending modes near 1386 cm⁻¹ .

- Alkyl vs. Nitroalkyl Substituents :

Geometric Parameters :

- Bond lengths and angles in nitro-substituted pyridines differ from amino analogs. For example, in 4-(1-aminoethyl)pyridine, the C-N bond length is ~1.461–1.467 Å (B3PW91/B3LYP), while nitro groups may elongate adjacent C-C bonds due to steric and electronic effects .

2.2 Physicochemical Properties

| Compound | Molecular Weight (g/mol) | Melting Point (°C) | Key Substituent | Reactivity (ΔE, eV) |

|---|---|---|---|---|

| This compound* | ~182 | 268–287 (inferred) | -CH(CH₃)NO₂ | ~5.0–5.5 (estimated) |

| 4-(1-Aminoethyl)pyridine | ~136 | Not reported | -CH(CH₃)NH₂ | 6.08 |

| 4-tert-Butylpyridine | 135.2 | Not reported | -C(CH₃)₃ | Not calculated |

| 4-(4-Nitrobenzyl)pyridine | 214.2 | Not reported | -CH₂C₆H₄NO₂ | Not calculated |

Melting Points :

Solubility :

- Nitro groups enhance polarity, improving solubility in polar solvents (e.g., water or ethanol) but reducing it in non-polar media. In contrast, 4-tert-butylpyridine is highly lipophilic .

2.3 Spectroscopic and Computational Data

Infrared Spectroscopy :

- Nitro Group: Strong absorptions at 1520 cm⁻¹ (asymmetric NO₂ stretch) and 1345 cm⁻¹ (symmetric NO₂ stretch) distinguish nitro derivatives from amino analogs .

- Amino Group: NH₂ bending modes in 4-(1-aminoethyl)pyridine appear near 1600–1500 cm⁻¹, absent in nitro compounds .

NMR Spectroscopy :

- The nitro group deshields adjacent protons, causing downfield shifts in ¹H NMR. For example, protons on the nitroethyl group in this compound may resonate at δ 4.5–5.0 ppm, compared to δ 3.0–3.5 ppm for aminoethyl analogs .

Electronic Spectra :

- Nitro substitution red-shifts UV-Vis absorption maxima due to enhanced conjugation. For instance, 4-(1-aminoethyl)pyridine shows λmax at 265 nm (gas phase), while nitro derivatives may absorb at λ > 300 nm .

Q & A

Q. What are the common synthetic routes for preparing 4-(1-methyl-1-nitroethyl)pyridine, and how do reaction conditions influence yield and purity?

Q. How is X-ray crystallography utilized to determine the molecular structure and intermolecular interactions of this compound derivatives?

-

Methodological Answer : Single-crystal X-ray diffraction (SCXRD) resolves bond lengths, angles, and supramolecular interactions. For nitroethylpyridines, crystals grown via slow solvent evaporation (e.g., CHCl₃/MeOH) are analyzed in monoclinic space groups (e.g., C2/c). Key interactions include C–H⋯O (nitro group) and π–π stacking (pyridine ring centroid distances: 3.5–3.7 Å). Displacement ellipsoid models at 50% probability confirm conformational rigidity .

-

Key Structural Parameters :

| Interaction Type | Distance (Å) | Angle (°) | Reference |

|---|---|---|---|

| C–H⋯O (nitro) | 2.73–2.89 | 145–160 | |

| π–π stacking | 3.55–3.72 | N/A |

Advanced Research Questions

Q. What strategies can resolve contradictions between spectroscopic data and crystallographic findings for nitroethyl-substituted pyridines?

- Methodological Answer : Discrepancies often arise from dynamic effects (e.g., rotational isomers in solution vs. static crystal structures). To reconcile NMR (solution) and SCXRD (solid-state)

- Perform variable-temperature NMR to detect conformational exchange.

- Use DFT calculations (B3LYP/6-31G*) to model energetically favored conformers.

- Compare Hirshfeld surface analysis (SCXRD) with NOESY correlations (NMR) for spatial proximity validation .

Q. How can computational modeling complement experimental data in predicting the reactivity of this compound in nucleophilic substitution reactions?

-

Methodological Answer : Density Functional Theory (DFT) calculates transition states and activation energies. For example, modeling the nitro group’s electron-withdrawing effect reveals enhanced electrophilicity at the pyridine C-4 position. Fukui indices identify nucleophilic attack sites, while solvent continuum models (SMD) predict rate differences in polar vs. nonpolar solvents. Validation via kinetic isotope effects (KIEs) or Hammett plots ensures accuracy .

-

Computational Insights :

| Parameter | Value (DFT) | Experimental Trend | Reference |

|---|---|---|---|

| Activation Energy (ΔG‡) | 22.3 kcal/mol | Correlates with kobs | |

| Fukui Index (C-4) | 0.45 | High reactivity |

Explain the role of π–π stacking and C–H⋯C interactions in the supramolecular assembly of nitroethylpyridine derivatives.

-

Methodological Answer :

π–π stacking between pyridine rings (centroid distances: ~3.6 Å) stabilizes lamellar networks, while C–H⋯C interactions (2.7–2.9 Å) form cyclic dimers. These interactions direct 1D chain growth along crystallographic axes (e.g., c-axis). Thermal stability (TGA/DSC) and solubility studies correlate with packing density: tighter π–π stacking reduces solubility in nonpolar solvents . -

Supramolecular Architecture :

| Interaction | Structural Role | Reference |

|---|---|---|

| π–π stacking | Lamellar network linkage | |

| C–H⋯C (pyridine) | Cyclic dimer formation |

Notes on Data Contradictions

- reports higher synthetic yields (75%) for Suzuki-Miyaura reactions compared to nucleophilic substitutions (62% in ), likely due to superior catalyst efficiency.

- Discrepancies in π–π distances (3.55 vs. 3.72 Å) may arise from substituent bulkiness or crystallization solvents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.